3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)benzo[d]oxazol-2(3H)-one
Description
3-((5-Phenyl-1,3,4-oxadiazol-2-yl)methyl)benzo[d]oxazol-2(3H)-one is a heterocyclic compound featuring a benzoxazolone core linked to a 5-phenyl-1,3,4-oxadiazole moiety via a methyl bridge. The compound has been explored primarily in antiviral research, where derivatives were synthesized as part of honokiol-based analogues targeting SARS-CoV-2 viral entry . Key studies demonstrated its role in inhibiting spike protein-ACE2 interactions through strong binding energies (-65.339 kcal/mol for derivative 6p) and competitive ELISA assays .
Properties
IUPAC Name |
3-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,3-benzoxazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O3/c20-16-19(12-8-4-5-9-13(12)21-16)10-14-17-18-15(22-14)11-6-2-1-3-7-11/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LREMSAFNVUUPBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)CN3C4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)benzo[d]oxazol-2(3H)-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 5-phenyl-1,3,4-oxadiazole-2-carboxylic acid with 2-aminophenol under dehydrating conditions to form the benzoxazole ring . The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)benzo[d]oxazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
While the specific compound "3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)benzo[d]oxazol-2(3H)-one" is not directly discussed in the provided search results, the broader applications of oxadiazole and benzoxazole derivatives, as well as related compounds, can offer insights into its potential uses.
Oxadiazoles as Antimicrobial Agents: Certain oxadiazole derivatives have demonstrated significant potential as antimicrobial agents . For instance, compounds 3f , 3j , and 3l have been identified as potent antimicrobial agents, with the minimum inhibitory concentration (MIC) indicating the lowest concentration required to halt fungal growth . Similarly, compounds 3d and 3n displayed activity against fungal pathogens, with MIC values of 750 μg/mL .
Oxadiazoles as Inhibitors: 5-Phenyl-1,3,4-oxadiazol-2(3H)-ones have been recognized as potent inhibitors of Notum carboxylesterase activity . In one study, target compounds were prepared in three steps from benzoic acids, involving esterification, treatment with hydrazine, and cyclization with triphosgene . The unsubstituted phenyl compound 23a (IC50 41 M) served as a benchmark, and further exploration of aryl ring substitutions led to the identification of more potent inhibitors .
Oxadiazoles in Alzheimer's Disease Treatment: Benzoxazole-oxadiazole derivatives are being investigated for their potential in treating Alzheimer's disease . These compounds act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . A series of benzoxazole-oxadiazoles exhibited activity with IC50 values ranging between 5.80 ± 2.18 to 40.80 ± 5.90 µM against AChE and 7.20 ± 2.30 to 42.60 ± 6.10 µM against BuChE . Notably, analogues 2 , 15 , and 16 were more active than the standard drug Donepezil .
Other Applications:
- Antioxidant and Anti-inflammatory activity Some 1,3,4-oxadiazoles have demonstrated significant radical scavenging properties and edema inhibition in in-vivo studies .
- Synthesis of Oxazines: Oxadiazoles are used in the synthesis of novel 3-(5-phenyl[1,3,4]oxadiazol-2-yl]-3,4-dihydro-2H-benzo[e][1,3]oxazines .
- Building blocks for more complex structures: Oxadiazoles are used as a scaffold to build more complex molecules with desired properties .
Mechanism of Action
The mechanism of action of 3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)benzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in inflammatory pathways, leading to reduced inflammation . The compound’s structure allows it to bind to DNA or proteins, disrupting their normal function and exerting its biological effects .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes critical comparisons with structurally related compounds:
Key Insights from Comparative Analysis
Core Structure Influence: The benzoxazolone core in the target compound confers distinct electronic and steric properties compared to quinazolinones () or thiazolidinediones (). For example, replacement with a benzothiazolone () shifts activity from antiviral to antifungal, highlighting the importance of the oxygen atom in the oxazolone ring for ACE2 binding .
Substituent Effects :
- The 5-phenyl group on the oxadiazole ring enhances lipophilicity and π-π stacking with ACE2 residues (e.g., Tyr510, Arg514). Analogues with 4-methoxyphenyl () or pyridinyl groups () show reduced antiviral potency, suggesting phenyl is optimal for SARS-CoV-2 targeting .
Linker Flexibility: Methyl linkers (as in the target compound) improve conformational flexibility compared to rigid phenyl linkers in quinazolinones (). This flexibility likely facilitates deeper binding into the ACE2 hydrophobic pocket .
Therapeutic Specificity :
- Despite shared oxadiazole moieties, activity varies widely: NMDA inhibition (), antifungal (), and antiproliferative (). This underscores the role of ancillary structural components in target selection.
Biological Activity
3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)benzo[d]oxazol-2(3H)-one is a compound of significant interest due to its diverse biological activities. This article reviews the synthesis, structural characteristics, and biological effects of this compound, emphasizing its potential therapeutic applications.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The oxadiazole moiety is known for its bioisosteric properties, enhancing the pharmacological profile of the resulting compounds.
Table 1: Synthesis Overview
| Step | Reaction Type | Key Reagents | Yield |
|---|---|---|---|
| 1 | Cyclization | Acetohydrazides and aromatic acids | 69.0–93.2% |
| 2 | Reflux | Ethyl chloroacetate and triphosgene | Variable |
Biological Activity
Research has demonstrated that compounds containing the oxadiazole and benzoxazole frameworks exhibit a range of biological activities including antifungal, antibacterial, and enzyme inhibition properties.
Antifungal Activity
Studies have shown moderate antifungal activity against various pathogens such as Colletotrichum orbiculare, Botrytis cinerea, and Rhizoctonia solani. For instance, specific derivatives have been reported to inhibit fungal growth effectively, indicating their potential use in agricultural applications .
Enzyme Inhibition
Notably, derivatives of 5-phenyl-1,3,4-oxadiazol-2(3H)-one have been identified as potent inhibitors of Notum carboxylesterase activity. The structure–activity relationship (SAR) studies revealed that modifications to the oxadiazole ring significantly influenced inhibitory potency, with IC50 values as low as 18 nM reported for optimized compounds .
Antioxidant and Anti-inflammatory Activities
In vitro assays have demonstrated that oxadiazole derivatives exhibit significant antioxidant activity through DPPH radical scavenging assays. Additionally, in vivo studies have indicated promising anti-inflammatory effects in carrageenan-induced paw edema models, with inhibition rates comparable to standard anti-inflammatory drugs like Indomethacin .
Case Studies
Several case studies illustrate the biological efficacy of this compound:
- Antimicrobial Efficacy : A study synthesized various oxadiazole derivatives and evaluated their antibacterial and antifungal properties. The results indicated that certain derivatives showed significant inhibition against both Gram-positive and Gram-negative bacteria as well as fungi .
- Alzheimer’s Disease Research : In another investigation focusing on cholinesterase inhibition for Alzheimer’s treatment, benzoxazole–oxadiazole analogues were tested for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Compounds demonstrated IC50 values ranging from 5.80 µM to 40.80 µM, indicating their potential as therapeutic agents for cognitive disorders .
Q & A
Q. What are the common synthetic routes for preparing 3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)benzo[d]oxazol-2(3H)-one, and how are intermediates characterized?
The compound is typically synthesized via multi-step protocols. Key steps include:
- Esterification of substituted benzoic acids.
- Hydrazinolysis to form hydrazide intermediates.
- Cyclization using reagents like POCl₃ to generate the oxadiazole ring.
- Coupling reactions with benzoxazolone precursors under basic conditions (e.g., K₂CO₃/KI). Intermediates are characterized via ¹H/¹³C NMR , IR , and HRMS to confirm structural integrity .
Q. Which spectroscopic and analytical techniques are critical for confirming the structure of this compound?
- ¹H/¹³C NMR : Identifies proton and carbon environments, including coupling constants for stereochemical analysis.
- HRMS : Validates molecular weight and elemental composition.
- IR Spectroscopy : Confirms functional groups (e.g., C=O in oxazolone).
- HPLC : Ensures purity (>95%) for biological testing .
Q. What purification methods are recommended for achieving high-purity derivatives?
- Column Chromatography : Separates crude mixtures using gradient elution (e.g., ethyl acetate/hexane).
- Recrystallization : Enhances crystallinity and purity, particularly for solid derivatives.
- Automated Continuous Flow Systems : Improves yield and consistency in large-scale synthesis .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the phenyl ring) influence antiviral activity against SARS-CoV-2?
- Derivatives with electron-withdrawing groups (e.g., halogens) on the phenyl ring exhibit enhanced binding to the SARS-CoV-2 spike protein.
- For example, compound 21 (IC₅₀ = 9.82 μM) showed 5-fold greater potency than the parent honokiol (IC₅₀ >50 μM) due to optimized hydrophobic interactions with ACE2 .
Q. What methodological approaches are used to establish structure-activity relationships (SAR) for benzoxazolone-oxadiazole hybrids?
- 3D Pharmacophore Modeling : Identifies critical features (e.g., hydrogen bond acceptors, hydrophobic regions) using software like Catalyst.
- Molecular Docking : Predicts binding modes with targets (e.g., SARS-CoV-2 spike RBD).
- Competitive ELISA Assays : Quantifies inhibition of protein-protein interactions (e.g., spike RBD-ACE2 binding) .
Q. How can molecular dynamics (MD) simulations resolve contradictions in biological activity data across derivatives?
- MD studies assess binding stability and conformational flexibility of derivatives in complex with targets.
- For example, derivatives with lower IC₅₀ values often show stable hydrogen bonds with ACE2 residues (e.g., Asp38, Tyr41) over simulation trajectories .
Q. What strategies optimize synthetic yields for derivatives with bulky substituents?
- Microwave-Assisted Synthesis : Reduces reaction time and improves yields for sterically hindered intermediates.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of bulky intermediates.
- Catalytic Systems : KI/K₂CO₃ facilitates nucleophilic substitution in coupling reactions .
Contradictions and Challenges
Q. How can researchers reconcile discrepancies in antifungal vs. antiviral activity data for structurally similar derivatives?
- Comparative Bioassays : Test derivatives against both fungal (e.g., Candida albicans) and viral models (e.g., SARS-CoV-2 pseudovirus).
- Lipophilicity Analysis : Antifungal activity correlates with higher logP values, while antiviral activity depends on polar surface area for ACE2 binding .
Q. Why do some derivatives exhibit low selectivity indices (SI) despite high potency?
- Off-Target Effects : Use proteomic profiling to identify unintended interactions (e.g., sigma receptors).
- Structural Simplification : Remove non-essential substituents to reduce toxicity (e.g., compound 21 with TC₅₀ >100 μM) .
Methodological Innovations
Q. What advanced techniques validate the compound’s mechanism as a viral entry inhibitor?
- Biolayer Interferometry (BLI) : Measures real-time binding kinetics between derivatives and spike RBD.
- Pseudovirus Neutralization Assays : Quantifies entry inhibition using luciferase reporters in HEK-293T-ACE2 cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
